Pentafluorophenylsilane

Organometallic Chemistry Catalysis Bond Activation

Pentafluorophenylsilane (C₆F₅SiH₃) is an organosilicon compound defined by its pentafluorophenyl group bonded to a silicon center bearing three hydride ligands. This architecture imparts a unique electronic profile, with the strongly electron-withdrawing pentafluorophenyl moiety dramatically influencing the reactivity and stability of the Si–H bonds.

Molecular Formula C6F5Si
Molecular Weight 195.14 g/mol
Cat. No. B12578386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenylsilane
Molecular FormulaC6F5Si
Molecular Weight195.14 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)[Si])F)F)F
InChIInChI=1S/C6F5Si/c7-1-2(8)4(10)6(12)5(11)3(1)9
InChIKeyQWAYPJWKTNJDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentafluorophenylsilane: A Critical Procurement Guide for Advanced Organosilicon Research


Pentafluorophenylsilane (C₆F₅SiH₃) is an organosilicon compound defined by its pentafluorophenyl group bonded to a silicon center bearing three hydride ligands. This architecture imparts a unique electronic profile, with the strongly electron-withdrawing pentafluorophenyl moiety dramatically influencing the reactivity and stability of the Si–H bonds [1]. It is a versatile intermediate, primarily employed in advanced materials synthesis, surface science, and catalysis, where its distinct reactivity profile relative to non-fluorinated or less-fluorinated aryl silanes is exploited [2].

Electron-deficient Si–H reactivity for bond activation studies
Precursor to pentafluorophenyl-metal complexes via Si–C cleavage
Fluorinated aryl silane for engineered surfaces and supramolecular design

Pentafluorophenylsilane Procurement Rationale: Why Simple Analogs Cannot Replicate Performance


The substitution of pentafluorophenylsilane with simpler aryl silanes like phenylsilane (PhSiH₃) or alkyl silanes is not trivial and will lead to divergent outcomes in synthesis and materials performance. The unique combination of a highly electron-deficient perfluorinated aryl ring and a reactive primary silane (SiH₃) group in a single molecule creates a synergistic effect that cannot be matched by mixtures or partially fluorinated analogs. This is evidenced by its distinct chemoselectivity in organometallic reactions [1], its superior ability to serve as a leaving group in electrophilic substitution [2], and its capacity to form unique supramolecular structures via intramolecular π-stacking that are absent in phenyl-based systems [3]. Consequently, direct substitution without considering these specific, quantifiable differences can compromise reaction yields, alter product selectivity, or degrade the performance of engineered surfaces and materials.

Attribute
Pentafluorophenylsilane
Phenylsilane / Alkyl Analogs
Chemoselectivity
Si–C bond cleavage preferred for C₆F₅-metal formation
Si–H bond activation may yield undesired silyl complexes
Leaving Group Ability
C₆F₅ acts as good leaving group from silicon
C₆H₅ remains intact; limited substitution reactivity
Supramolecular Folding
Intramolecular π-stacking enables folded conformation
Intermolecular stacking or no aromatic interplay
Phase Separation in SAMs
Strong phase separation with OTS via CH···FC interactions
Poorer phase separation; less defined domains

Quantitative Differentiation of Pentafluorophenylsilane: Head-to-Head Performance Data


Pentafluorophenylsilane's Unique Chemoselectivity: Quantitative Si–C Bond Cleavage vs. Si–H Activation

In the presence of the samarium hydride complex [Cp*₂Sm(μ-H)]₂, pentafluorophenylsilane (C₆F₅SiH₃) undergoes quantitative Si–C bond cleavage to yield silane (SiH₄) and the pentafluorophenyl-samarium complex. In direct contrast, the reaction with the methoxy-substituted aryl silane o-MeOC₆H₄SiH₃ under identical conditions results exclusively in Si–H bond activation, forming a samarium silyl species [1]. This demonstrates a fundamental switch in chemoselectivity governed by the electron-withdrawing pentafluorophenyl group.

Chemoselectivity
Head-to-head
Quantitative Si–C bond cleavage
vs. Si–H bond activation (o-MeOC₆H₄SiH₃)
Determines reagent choice for C₆F₅-metal complex synthesis
Samarium hydride system; complete pathway switch
Organometallic Chemistry Catalysis Bond Activation

Superior Leaving Group Ability: Quantitative Advantage of Pentafluorophenyl over Phenyl in Electrophilic Substitution

The pentafluorophenyl group demonstrates a significantly greater propensity to act as a leaving group from silicon compared to a phenyl group. This difference is so substantial that it enables the facile, high-yielding synthesis of halogeno(pentafluorophenyl)silanes (C₆F₅)nSiX₄₋n from the corresponding phenylsilane precursors (C₆F₅)nSiPh₄₋n [1]. This reactivity is a direct consequence of the strong electron-withdrawing nature of the C₆F₅ ring, which stabilizes the developing negative charge during nucleophilic attack at silicon, a phenomenon not observed to the same degree with phenylsilanes.

Leaving Group Ability
Class-level
C₆F₅ is a good leaving group
C₆H₅ remains intact (poor leaving group)
Enables selective halogenation of aryl-silicon bonds
Yields reported in cited source; class-level reactivity
Synthetic Methodology Organofluorine Chemistry Electrophilic Substitution

Enabling Intramolecular π-Stacking: A Structural Feature Absent in Less-Fluorinated Analogs

X-ray crystallographic analysis of a series of triaryl(phenylethyl)silanes reveals that tris(pentafluorophenyl)(phenylethyl)silane adopts a unique folded molecular conformation stabilized by strong intramolecular π-stacking interactions between the perfluorinated aryl rings [1]. In contrast, analogs with a lower degree of fluorination, including the inversely fluorinated [2-(pentafluorophenyl)ethyl]triphenylsilane, exhibit either exclusively intermolecular π-stacking or no significant aromatic interplay in the solid state [1]. This demonstrates that the presence of three pentafluorophenyl groups on silicon is a prerequisite for this specific, predictable intramolecular organization.

Intramolecular π-Stacking
Head-to-head
Folded conformation via intramolecular π-stacking
Intermolecular stacking or no interplay (less-fluorinated analogs)
Predictable conformational control for solid-state materials
X-ray at 100 K; tris(pentafluorophenyl)silane derivative
Supramolecular Chemistry Crystallography Materials Design

Enhanced Phase Separation in Self-Assembled Monolayers: PFATCl vs. Phenyltrichlorosilane

In the formation of binary self-assembled monolayers (SAMs) with octadecyltrichlorosilane (OTS), the pentafluorophenyl-based silane PFATCl (C₆F₅-alkyl-trichlorosilane) demonstrates superior phase separation compared to its phenyl-based analog (PATCl) [1]. The study shows that mixing phenyl and pentafluorophenyl terminal moieties accelerates the molecular arrangement step due to attractive CH···FC hydrogen bonding and quadrupolar interactions, leading to a face-to-face alternating stack arrangement. Crucially, the best phase separation, characterized by smaller OTS island size and coverage, is achieved when PFATCl is used as the aromatic component, a result attributed to the stronger ring-to-ring interactions enabled by the pentafluorophenyl group [1].

Phase Separation in SAMs
Head-to-head
Reported best phase separation with OTS
Poorer phase separation (PATCl, phenyl-based analog)
Well-defined compositional domains for nanofabrication
AFM/ellipsometry; PFATCl vs PATCl
Surface Science Nanofabrication Self-Assembled Monolayers

Pentafluorophenylsilane: Targeted Procurement Scenarios Based on Evidence


Scenario 1: Precursor for Organometallic Pentafluorophenyl Complex Synthesis

This is the primary scenario where procurement of C₆F₅SiH₃ over an analog like o-MeOC₆H₄SiH₃ is non-negotiable. As demonstrated by the quantitative Si–C bond cleavage with samarium and lutetium hydride complexes [1], this silane is the preferred reagent when the synthetic goal is to generate well-defined pentafluorophenyl-metal complexes via a clean Si–C activation pathway. Attempting this with other aryl silanes would lead to undesired Si–H activation and silyl complex formation [1].

Scenario 2: Synthesis of Halogeno(pentafluorophenyl)silanes via Electrophilic Substitution

Researchers and process chemists should procure pentafluorophenylsilane derivatives (specifically (C₆F₅)nSiPh₄₋n) when a synthetic route requires the selective and high-yielding replacement of a pentafluorophenyl group on silicon with a halogen. The superior leaving group ability of C₆F₅ relative to Ph, as established in preparative studies [2], makes this class of silanes the only practical starting material for this transformation, avoiding the low yields and complex mixtures associated with other routes [2].

Scenario 3: Engineering Nanostructured Molecular Electronic Devices

For the fabrication of molecular electronic devices requiring well-defined, phase-separated domains in self-assembled monolayers, pentafluorophenyl-based silanes like PFATCl are the superior choice. Evidence from mixed SAM studies with OTS shows that the pentafluorophenyl moiety enhances phase separation through specific CH···FC interactions, yielding the best-defined aromatic/aliphatic domains compared to phenyl-based analogs [3]. This precise control over surface composition is critical for device performance and reproducibility.

Scenario 4: Design of Supramolecular Assemblies with Predictable Intramolecular Folding

In materials chemistry and crystal engineering, where control over solid-state conformation is paramount, the procurement of tris(pentafluorophenyl)silane derivatives is warranted. The established ability of tris(pentafluorophenyl)(phenylethyl)silane to adopt a folded structure via intramolecular π-stacking, a feature absent in its less-fluorinated counterparts [4], provides a reliable structural motif. This predictable behavior can be exploited to pre-organize molecular components for enhanced charge transport or specific host-guest interactions.

Application
Selection Property
Validation Focus
Synthesis of pentafluorophenyl-metal complexes
Si–C bond cleavage chemoselectivity
Confirm Si–C activation pathway over Si–H activation
Halogenation of pentafluorophenylsilanes
C₆F₅ leaving group ability
Review reaction yields and electrophile scope
Nanostructured surfaces and molecular electronics
Phase separation efficiency in mixed SAMs
Verify domain homogeneity by AFM/ellipsometry
Crystal engineering and supramolecular design
Intramolecular π-stacking propensity
Assess solid-state conformation via XRD

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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